molecular formula C24H19FN2O2 B2487801 (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone CAS No. 477713-46-5

(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone

Cat. No.: B2487801
CAS No.: 477713-46-5
M. Wt: 386.426
InChI Key: VAQJHKZJVYQRQX-UHFFFAOYSA-N
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Description

The compound (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone is a complex organic molecule with potential applications in various fields of scientific research. It features a pyrazole ring, a fluorobenzyl group, and a methylphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the pyrazole ring is acylated with a methylphenyl ketone in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
  • (3-{2-[(4-bromobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
  • (3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone

Uniqueness

The presence of the fluorine atom in (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen atoms. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c1-17-6-10-19(11-7-17)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)29-16-18-8-12-20(25)13-9-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQJHKZJVYQRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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